REACTION_CXSMILES
|
[H-].[Na+].C1(O)C=CC=CC=1.[C:10]([O:18][CH2:19][CH2:20]Cl)(=[O:17])[C:11]([O:13][CH2:14][CH2:15]Cl)=[O:12].FC(F)=C(F)F>COCCOCCOC.CCOCC.O>[CH2:14]1[O:13][CH:11]([CH:10]2[O:18][CH2:19][CH2:20][O:17]2)[O:12][CH2:15]1 |f:0.1|
|
Name
|
|
Quantity
|
53.8 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCCCl)(=O)OCCCl
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
FC(=C(F)F)F
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was agitated for 12 hr
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
after which layers formed
|
Type
|
ADDITION
|
Details
|
a mixture of solid and oil
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over CaSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 200 mL
|
Type
|
ADDITION
|
Details
|
Addition of 50 mL of petroleum ether to the concentrated ether solution
|
Type
|
CUSTOM
|
Details
|
precipitation of a crystalline product which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
rinsed
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1COC(O1)C2OCCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 161.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |